molecular formula C15H12O2 B14338219 [1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl- CAS No. 100914-80-5

[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-

Cat. No.: B14338219
CAS No.: 100914-80-5
M. Wt: 224.25 g/mol
InChI Key: QGWGEVKTZRASLS-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has functional groups at the 2 and 2’ positions, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often relies on scalable and efficient methods like the Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The reaction conditions typically involve using a solvent like dichloromethane and maintaining a controlled temperature to ensure high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products:

    Oxidation: Biphenyl-2-carboxylic acid derivatives.

    Reduction: Biphenyl-2-methanol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action for [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- primarily involves its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Uniqueness: The presence of both aldehyde and acetyl groups in [1,1’-Biphenyl]-2-carboxaldehyde, 2’-acetyl- makes it a unique and valuable compound for various synthetic and industrial applications. Its dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

CAS No.

100914-80-5

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-(2-acetylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O2/c1-11(17)13-7-4-5-9-15(13)14-8-3-2-6-12(14)10-16/h2-10H,1H3

InChI Key

QGWGEVKTZRASLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O

Origin of Product

United States

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